molecular formula C16H20Cl2N2O2 B3007510 (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034292-34-5

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B3007510
CAS No.: 2034292-34-5
M. Wt: 343.25
InChI Key: ZIFYTIBAGNIHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical compound with a complex structure that includes a dichlorophenyl group, a methoxypiperidinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The synthetic route may include:

    Preparation of 3,4-Dichlorophenyl Group: This can be achieved through chlorination reactions of phenyl compounds.

    Synthesis of 4-Methoxypiperidin-1-yl Group: This involves the methoxylation of piperidine derivatives.

    Formation of Azetidin-1-yl Group: This can be synthesized through cyclization reactions involving appropriate precursors.

The final step involves coupling these groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone: Similar in structure but may have different functional groups or substitutions.

    (3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone: A similar compound with an ethanone group instead of methanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYTIBAGNIHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.